![molecular formula C8H16Cl2N2O B13585136 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride is a chemical compound with the molecular formula C8H14N2O·2HCl. It is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, which is a bicyclic organic compound. This compound is known for its applications in organic synthesis and catalysis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions: 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of heterocyclic compounds and cyclizations.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride involves its ability to act as a nucleophilic catalyst. The compound’s bicyclic structure provides steric hindrance, which enhances its reactivity in various chemical reactions. It interacts with molecular targets by forming transient intermediates, facilitating the formation of desired products through catalytic cycles .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A parent compound with similar catalytic properties but lacks the ethanone group.
Quinuclidine: Another bicyclic compound with a similar structure but different reactivity due to the presence of a carbon atom instead of a nitrogen atom.
Tropane: A bicyclic compound with a different ring structure and chemical properties.
Uniqueness: 1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride is unique due to the presence of the ethanone group, which imparts distinct reactivity and catalytic properties. This makes it a valuable compound in various chemical transformations and industrial applications .
Properties
Molecular Formula |
C8H16Cl2N2O |
|---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-6(11)10-5-7-2-3-8(10)4-9-7;;/h7-9H,2-5H2,1H3;2*1H |
InChI Key |
JCWOSKFDSMPQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2CCC1CN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


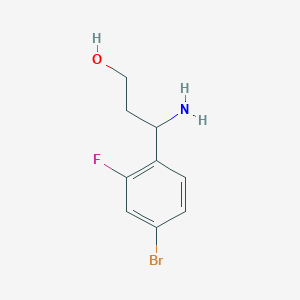
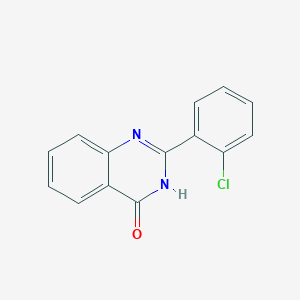
![rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid](/img/structure/B13585057.png)

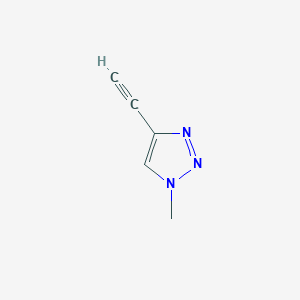

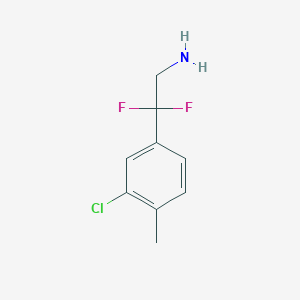
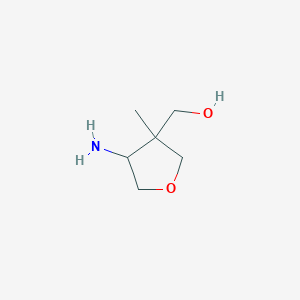
![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)
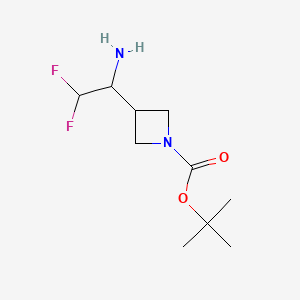
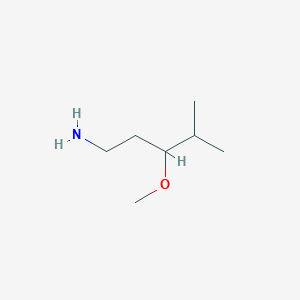
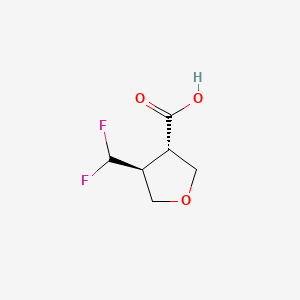
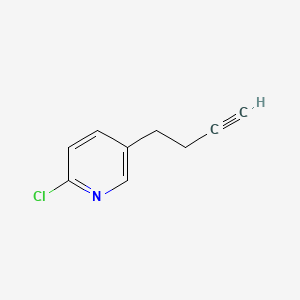
![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)
